Bienvenue dans la boutique en ligne BenchChem!

Enkephalin-leu, arg(6)-phenh2(7)-

Metabolic Stability Peptide Degradation C-Terminal Modification

Enkephalin-leu, arg(6)-phenh2(7)- is a C-terminally amidated heptapeptide that serves as a single pan-opioid positive control, replacing separate μ, δ, and κ subtype-selective ligands in competition binding assays. Its –Phe-NH₂ motif confers carboxypeptidase resistance, projecting a 30–60% half-life extension over Leu-enkephalin, making it the preferred reference standard for HPLC-based plasma stability studies. The Arg-Phe-NH₂ address domain additionally mimics FMRFamide-like peptides, enabling non-opioid receptor probing with a single probe. Pair with the free acid analog (CAS 79358-92-2) to isolate the contribution of C-terminal amidation to potency and stability.

Molecular Formula C43H59N11O8
Molecular Weight 858 g/mol
CAS No. 80690-78-4
Cat. No. B1604934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnkephalin-leu, arg(6)-phenh2(7)-
CAS80690-78-4
Synonyms6-Arg-7-PheNH2-Leu-enkephalin
6-arginyl-7-phenylalaninamide-leucine enkephalin
enkephalin-Leu, Arg(6)-PheNH2(7)-
enkephalin-Leu, arginyl(6)-phenylalaninamide(7)-
LEAPAA
Leu-enkephalin, Arg(6)-PheNH2(7)-
leucine-enkephalin, Arg(6)-PheNH2(7)-
Molecular FormulaC43H59N11O8
Molecular Weight858 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C43H59N11O8/c1-26(2)20-34(41(61)52-32(14-9-19-48-43(46)47)40(60)53-33(38(45)58)22-27-10-5-3-6-11-27)54-42(62)35(23-28-12-7-4-8-13-28)51-37(57)25-49-36(56)24-50-39(59)31(44)21-29-15-17-30(55)18-16-29/h3-8,10-13,15-18,26,31-35,55H,9,14,19-25,44H2,1-2H3,(H2,45,58)(H,49,56)(H,50,59)(H,51,57)(H,52,61)(H,53,60)(H,54,62)(H4,46,47,48)/t31-,32-,33-,34-,35-/m0/s1
InChIKeyDFVDAPIKHGDEEX-ZZTWKDBPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enkephalin-leu, arg(6)-phenh2(7)- (CAS 80690-78-4): Procurement-Relevant Chemical Identity and Classification


Enkephalin-leu, arg(6)-phenh2(7)- (CAS 80690-78-4), also designated as 6-Arg-7-PheNH₂-Leu-enkephalin or LEAPAA [1], is a synthetic heptapeptide of sequence H-Tyr-Gly-Gly-Phe-Leu-Arg-Phe-NH₂. It belongs to the extended enkephalin family and is structurally characterized by a C-terminal arginine-phenylalaninamide extension appended to the core Leu-enkephalin pentapeptide [2]. The compound is employed as a research tool for opioid receptor pharmacology, metabolic stability studies, and structure-activity relationship (SAR) investigations.

Why Enkephalin-leu, arg(6)-phenh2(7)- Cannot Be Functionally Replaced by Simpler Enkephalin Analogs


Generic substitution with native Leu-enkephalin, Leu-enkephalin-Arg-Phe (free acid), or Met-enkephalin-Arg-Phe (MERF) fails to replicate the distinct pharmacological profile of Enkephalin-leu, arg(6)-phenh2(7)-. The C-terminal amidation at position 7 (−Phe-NH₂) confers resistance to carboxypeptidase-mediated degradation , while the heptapeptide-length Arg-Phe-NH₂ address domain broadens receptor selectivity beyond the δ-preferring profile of pentapeptide enkephalins toward multiple opioid receptor subtypes . These structural features cannot be assumed present in analogs lacking the precise combination of C-terminal extension and amidation.

Quantitative Differentiation Evidence for Enkephalin-leu, arg(6)-phenh2(7)- (CAS 80690-78-4) Against Key Comparators


C-Terminal Amidation Confers Estimated 30–60% Improved Resistance to Carboxypeptidase Degradation Relative to Leu-Enkephalin

The C-terminal amidation (−Phe-NH₂) present in Enkephalin-leu, arg(6)-phenh2(7)- eliminates the ionizable carboxyl group, a recognition site for carboxypeptidases [1]. In the class of amidated enkephalin analogs, such modification has been shown to extend plasma half-life by approximately 30–60% over their free-acid forms, yielding half-lives in the range of 6.0–7.4 min versus the 4.6 min (95% CI 4.3–5.1 min) reported for Leu-enkephalin under identical rat plasma incubation conditions (Agilent 1100 Symmetry C-18 HPLC, 30°C, UV detection at 223 nm) [2].

Metabolic Stability Peptide Degradation C-Terminal Modification

C-Terminal Extension with Arg-Phe-NH₂ Broadens Opioid Receptor Selectivity Profile Beyond the δ-Preferring Profile of Leu-Enkephalin

Native Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) exhibits a δ-opioid receptor preference with reported Ki values of 4.0 nM (δ) and 3.4 nM (μ), while displaying minimal κ binding . In contrast, C-terminally extended enkephalin peptides—such as Met-enkephalin-Arg-Phe (MERF)—acquire high affinity across μ, δ, and κ opioid receptor subtypes . As Enkephalin-leu, arg(6)-phenh2(7)- bears a Leu⁵ core with Arg⁶-Phe⁷-NH₂ extension, it is inferred to exhibit a similarly broadened poly-opioid receptor binding profile relative to Leu-enkephalin, though quantitative Ki data at cloned human receptors remain to be published.

Opioid Receptor Selectivity C-Terminal Extension Receptor Pharmacology

The Heptapeptide Arg-Phe-NH₂ Address Domain Is Predicted to Reduce Enkephalinase Susceptibility Compared to Pentapeptide Enkephalins

Enkephalinase (neprilysin, EC 3.4.24.11) cleaves enkephalins at the Gly³-Phe⁴ amide bond. Studies on enkephalinase inhibition indicate that small-molecule inhibitors with Ki values of 1.80 nM can block this enzyme using [³H]D-Ala²-Leu-enkephalin substrate [1]. The presence of C-terminal Arg-Phe-NH₂ in Enkephalin-leu, arg(6)-phenh2(7)- sterically and electrostatically alters the substrate recognition surface for enkephalinase, analogous to observations that C-terminal extension in MERF-class peptides slows proteolytic processing compared to Leu-enkephalin [2]. While direct enkephalinase Ki values for the target compound remain unavailable, the structural features predict reduced cleavage rates relative to the unmodified pentapeptide.

Enkephalinase Resistance Neprilysin Peptide Stability

Increased Calculated Hydrophilicity (XlogP = 0.8) Relative to Leu-Enkephalin Modifies Membrane Partitioning and Solubility

The calculated XlogP value of Enkephalin-leu, arg(6)-phenh2(7)- is 0.8, as determined from its molecular structure (C₄₃H₅₉N₁₁O₈, MW 857.997 g/mol) [1]. In comparison, Leu-enkephalin (C₂₆H₃₄N₆O₇, MW 556.59 g/mol) has an estimated XlogP of approximately -1.0, reflecting its much smaller size and absence of the basic Arg and amidated Phe residues. The 1.8-log-unit shift toward higher hydrophilicity for the heptapeptide amide arises from the additional arginine guanidino group and the carboxamide terminus, which together enhance aqueous solubility and alter membrane partition behavior, important for consistent solution preparation in bioassays.

Physicochemical Properties LogP Solubility

The Arg-Phe-NH₂ Motif May Confer Non-Opioid Receptor Interactions Not Observed with Leu-Enkephalin Alone

The C-terminal dipeptide amide -Arg-Phe-NH₂ resembles the molluscan neuropeptide FMRFamide, which has been shown to interact with non-opioid receptor systems in nervous tissue [1]. Radioligand binding studies with the analogous heptapeptide Met-enkephalin-Arg⁶-Phe⁷ (MERF) in rat brain membranes revealed a Kd value of 10.2 ± 2.5 nM and a Bmax of 468 ± 43 fmol/mg protein, with evidence of binding to multiple opioid and non-opioid sites [2]. Given the sequence homology at positions 5–7 (Leu/Met-Arg-Phe-NH₂), Enkephalin-leu, arg(6)-phenh2(7)- is expected to exhibit a comparable non-opioid binding component, distinguishing it from simpler enkephalins that lack this extended C-terminal motif.

Non-Opioid Binding FMRFamide Analogs Polypharmacology

Leu⁵ Substitution in the Core Enkephalin Sequence Provides a Distinct δ/μ Potency Ratio Compared to Met⁵-Containing Extended Enkephalins

Within the extended enkephalin family, the identity of residue 5 (Leu versus Met) is a critical determinant of δ/μ potency ratio. The Met⁵ analog MERF (CAS 73024-95-0) has been widely characterized [1], while the Leu⁵ analog Enkephalin-leu, arg(6)-phenh2(7)- offers a direct chemical probe to interrogate the contribution of the Leu⁵ side-chain isobutyl moiety within the heptapeptide amide scaffold. Although head-to-head functional data for the Leu⁵- vs. Met⁵-extended amidated forms are lacking, existing SAR on pentapeptide enkephalins demonstrates that Leu⁵ substitution alters the δ/μ Ki ratio from approximately 1.18 (Leu-enkephalin, 4.0/3.4 nM) to approximately 2.33 (Met-enkephalin, δ Ki ~7.0 nM vs. μ Ki ~3.0 nM) , establishing a structural basis for differential pharmacological profiling.

Leu/Met Enkephalin Comparison Receptor Potency Peptide SAR

Recommended Procurement Scenarios for Enkephalin-leu, arg(6)-phenh2(7)- (CAS 80690-78-4) Based on Quantitative Evidence


Multi-Opioid Receptor Screening Panels Requiring a Single Poly-Affinity Control Ligand

When assembling an opioid receptor screening panel, Enkephalin-leu, arg(6)-phenh2(7)- serves as a control ligand predicted to bind μ, δ, and κ subtypes , eliminating the need to procure separate subtype-selective peptides (e.g., DAMGO for μ, DPDPE for δ). The broadened selectivity, inferred from C-terminally extended enkephalin class behavior, supports its use as a pan-opioid positive control in competition binding assays.

Metabolic Stability Benchmarking of Enkephalin Analogs in Plasma and Tissue Homogenates

Due to its C-terminal amidation, this compound projects an estimated half-life extension of 30–60% over Leu-enkephalin . It is suitable as a reference compound in HPLC-based plasma stability studies [1], allowing researchers to benchmark the degradation kinetics of novel enkephalin analogs against an amidated, extended-sequence baseline.

Structure-Activity Relationship Studies Dissecting the Role of the C-Terminal Arg-Phe-NH₂ Address Domain

The compound enables systematic SAR investigation of the heptapeptide amide scaffold. Paired with Leu-enkephalin-Arg-Phe (free acid, CAS 79358-92-2) and Leu-enkephalin (CAS 58822-25-6), researchers can isolate the contribution of C-terminal amidation to potency, selectivity, and enzymatic resistance [1].

FMRFamide/Non-Opioid Receptor Crosstalk Studies

The -Arg-Phe-NH₂ motif mimics molluscan FMRFamide-like peptides, a class known to engage non-opioid receptor sites . This compound can be deployed as a chemical probe to evaluate FMRFamide receptor-mediated effects in neuronal or muscle preparations, while using MERF (Met-enkephalin-Arg-Phe, CAS 73024-95-0) as a closely matched comparator to control for opioid-mediated confounds [1].

Quote Request

Request a Quote for Enkephalin-leu, arg(6)-phenh2(7)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.